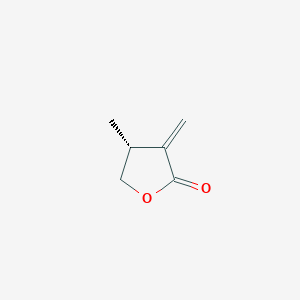
2(3H)-Furanone, dihydro-4-methyl-3-methylene-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- is a chiral organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4-methyl-3-methylene-2-buten-1-ol. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce lactones.
Scientific Research Applications
2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-4-methyl-3-methylene-: The non-chiral version of the compound.
2(3H)-Furanone, dihydro-4-methyl-: A related compound lacking the methylene group.
2(3H)-Furanone, dihydro-: A simpler furanone structure.
Uniqueness
2(3H)-Furanone, dihydro-4-methyl-3-methylene-, ®- is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts
Properties
CAS No. |
62322-50-3 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(4R)-4-methyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
ZFHFDZCWLKLJPP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1COC(=O)C1=C |
Canonical SMILES |
CC1COC(=O)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















